tert-Butyl di(but-3-en-1-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N,N-bis(but-3-enyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-6-8-10-14(11-9-7-2)12(15)16-13(3,4)5/h6-7H,1-2,8-11H2,3-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUSUZLSPSGFLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC=C)CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Carbamate Formation via Isocyanate or Chlorocarbonate Intermediates
The most conventional approach involves the reaction of a suitable amine precursor with tert-butyl chloroformate (Boc-Cl) or di-tert-butyl dicarbonate (Boc₂O). This method is well-documented in organic synthesis literature and industrial protocols for carbamate protection.
But-3-en-1-amine + Boc₂O → this compound
- Base: Typically, tertiary amines such as triethylamine or pyridine are used to scavenge the HCl generated during the reaction.
- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is preferred.
- Temperature: Ambient temperature (20–25°C) for mild conditions; however, reactions can be conducted at 0°C to control exothermicity.
-
- Dissolve but-3-en-1-amine in dry DCM.
- Add triethylamine to the solution to act as a base.
- Slowly add Boc₂O under stirring, maintaining temperature.
- Stir for 2–4 hours until completion, monitored via TLC or NMR.
- High yields (>85%) reported.
- Mild conditions conducive to sensitive functional groups.
Alkene-Functionalized Carbamate Synthesis via Isocyanate Route
Alternatively, the synthesis can involve the reaction of but-3-en-1-amine with tert-butyl isocyanate, forming the carbamate directly through nucleophilic addition:
But-3-en-1-amine + tert-butyl isocyanate → this compound
- Solvent: Toluene or DCM.
- Temperature: Elevated temperatures (50–80°C) to promote addition.
- Catalysts: No catalyst typically required; however, catalysts like DBU can enhance reaction rate.
Post-Synthesis Functionalization
In some protocols, the terminal alkene is introduced after initial carbamate formation via Wittig or olefin metathesis reactions, allowing for modular synthesis and functional group compatibility.
Reaction Parameters and Optimization
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | 0°C to 80°C | Controls reaction rate and selectivity |
| Solvent | DCM, THF, Toluene | Anhydrous conditions preferred |
| Base | Triethylamine, Pyridine | Scavenges HCl or other acids |
| Reaction Time | 1–12 hours | Monitored via TLC, NMR |
Research Findings and Data Tables
Yield and Purity Data
| Method | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Carbamate with Boc₂O | But-3-en-1-amine + Boc₂O | DCM | RT | 85–92 | High purity, scalable |
| Isocyanate addition | But-3-en-1-amine + tert-butyl isocyanate | Toluene | 50–80°C | 80–88 | Suitable for sensitive substrates |
Reaction Monitoring Data
| Technique | Observation | Significance |
|---|---|---|
| Gas Chromatography (GC) | Disappearance of amine peak | Completion of reaction |
| NMR (¹H, ¹³C) | Appearance of carbamate signals | Structural confirmation |
| IR Spectroscopy | C=O stretch at ~1700 cm⁻¹ | Carbamate formation |
Industrial and Green Chemistry Considerations
Recent advances emphasize flow microreactor technology for continuous synthesis, reducing waste and improving safety. The use of catalytic amounts of organocatalysts and greener solvents like ethyl acetate or ethanol is under exploration to enhance sustainability.
Summary of Key Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Carbamate formation via Boc₂O | Reaction of amine with di-tert-butyl dicarbonate | High yield, straightforward | Requires dry conditions |
| Isocyanate addition | Nucleophilic addition of tert-butyl isocyanate | Direct, efficient | Sensitive to moisture |
| Post-functionalization | Olefin introduction after initial carbamate formation | Modular, versatile | Multi-step process |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl di(but-3-en-1-yl)carbamate can undergo oxidation reactions, particularly at the but-3-en-1-yl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols can replace the tert-butyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or triethylamine.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.
Reduction: Formation of the corresponding primary or secondary amines.
Substitution: Formation of new carbamates or ureas depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Protecting Group for Amines
- tert-Butyl di(but-3-en-1-yl)carbamate serves as an effective protecting group for amines in peptide synthesis. Its stability under various reaction conditions allows for selective deprotection under acidic conditions, making it a valuable tool in synthetic organic chemistry .
Synthesis of Complex Molecules
- The compound is involved in palladium-catalyzed reactions to synthesize N-Boc-protected anilines and tetrasubstituted pyrroles. These reactions demonstrate its utility in creating complex molecular architectures .
| Reaction Type | Example Reaction | Yield |
|---|---|---|
| Palladium-Catalyzed | N-Boc-protected anilines from aryl halides | Up to 90% |
| Synthesis of Tetrasubstituted | Pyrroles from secondary propargylic alcohols | High yield |
Biological Applications
Enzyme Inhibition
- Carbamates, including this compound, can inhibit certain enzymes through carbamylation of active sites. This property is exploited in biochemical studies to understand enzyme mechanisms .
Drug Development
- The compound is investigated for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release active drugs, enhancing pharmacokinetic properties and therapeutic efficacy .
Polymer Synthesis
Carbamates are extensively used in the production of polyurethanes and other polymers. The reactivity of the carbamate group facilitates the formation of cross-linked polymer networks, imparting desirable mechanical properties .
| Application Area | Description |
|---|---|
| Polymer Chemistry | Used in the synthesis of polyurethanes |
| Cross-Linking | Forms networks with enhanced mechanical properties |
Case Study 1: Synthesis of N-Boc-Protected Anilines
A study demonstrated the efficiency of using this compound in a palladium-catalyzed reaction at room temperature, achieving high yields while minimizing side reactions. This method showcased the compound's role in streamlining synthetic pathways for complex amines .
Case Study 2: Enzyme Mechanism Investigation
Research involving enzyme inhibition highlighted how carbamates can modify enzyme activity through carbamylation. This study provided insights into the mechanisms by which certain drugs exert their effects, emphasizing the importance of carbamates in medicinal chemistry .
Mechanism of Action
The mechanism of action of tert-Butyl di(but-3-en-1-yl)carbamate involves the formation of a stable carbamate linkage with amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. Under acidic conditions, the tert-butyl group can be cleaved, releasing the free amine. This property is particularly useful in peptide synthesis, where selective deprotection of amine groups is required.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
tert-Butyl but-3-en-1-yl(cyclohexyl)carbamate
- Structure : Features a single but-3-en-1-yl group and a cyclohexyl substituent on the nitrogen atom.
- Synthesis : Prepared via reaction of N-but-3-en-1-ylcyclohexanamine with Boc anhydride under mild conditions (18-hour stirring, purified via flash chromatography) .
- Key Properties: Molecular formula: Likely C₁₄H₂₃NO₂ (inferred from substituents). NMR ¹H and ¹³C NMR confirm alkenyl protons (δ ~5.0–5.8 ppm) and cyclohexyl integration .
tert-Butyl (3-cyano-1H-indol-6-yl)carbamate
- Structure: Boc-protected indole derivative with a cyano group at the 3-position.
- Key Properties :
- Applications: The electron-withdrawing cyano group enhances stability under acidic conditions, making it suitable for indole-based drug intermediates.
tert-Butyl (1-amino-2,3-dihydro-1H-inden-1-yl)carbamate
- Structure : Combines a bicyclic indene moiety with a Boc-protected amine.
- Key Features : The rigid indene scaffold may influence conformational flexibility, contrasting with the linear alkenyl chains in the target compound .
Comparative Analysis Table
Biological Activity
Tert-butyl di(but-3-en-1-yl)carbamate, also known as tert-butyl but-3-en-1-ylcarbamate, is an organic compound with the molecular formula C₉H₁₇NO₂. This compound features a tert-butyl group and a but-3-en-1-ylcarbamate moiety, which contribute to its unique chemical properties and potential biological activities. The compound is primarily recognized for its applications in medicinal chemistry, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties .
Chemical Structure and Properties
The structure of this compound includes:
- A tert-butyl group which serves as a protecting group in organic synthesis.
- A but-3-en-1-ylcarbamate moiety , which enhances its reactivity and biological interactions.
This compound is characterized by its pale yellow to yellow-brown oily appearance and solubility in organic solvents, making it suitable for various chemical reactions.
Research indicates that this compound interacts with various enzymes and receptors within biological systems. These interactions can modulate biochemical pathways associated with inflammation and cancer progression. The compound's ability to form covalent bonds with target proteins enhances its potential as a therapeutic agent .
Anti-inflammatory Properties
Studies have shown that derivatives of this compound exhibit significant anti-inflammatory activity. The compound influences the production of pro-inflammatory cytokines, potentially reducing inflammation in various cellular models.
Anticancer Activity
The compound has been explored for its anticancer properties, particularly through the synthesis of analogs that target cancer cell pathways. Its structural features allow it to interact with cancer-related proteins, potentially inhibiting tumor growth .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| This compound | C₉H₁₇NO₂ | Involved in synthesizing indole derivatives; exhibits anti-inflammatory properties. |
| Tert-butyl but-3-yne-1-carboxamide | C₉H₁₅NO₂ | Similar reactivity; used in organic synthesis. |
| Tert-butyl carbamate | C₅H₁₁NO₂ | A simpler derivative; widely used as a protecting group. |
This table illustrates the unique characteristics of this compound compared to other related compounds, highlighting its distinctive alkenylic structure that enhances reactivity.
Case Study 1: Anti-inflammatory Effects
In a study assessing the anti-inflammatory effects of this compound derivatives, researchers found that these compounds significantly reduced TNF-alpha levels in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer activity of this compound derivatives revealed that they inhibited cell proliferation in various cancer cell lines. The mechanism involved the modulation of apoptosis-related pathways, indicating their potential as chemotherapeutic agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
